4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-6-7-14-12(15-9)18(16,17)8-10-2-4-11(13)5-3-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJVVWTKHPUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 4-Chlorobenzyl 4-Methyl-2-Pyrimidinyl Sulfone
Synthesis of the Sulfide Intermediate
The preparation of this compound universally begins with the synthesis of its sulfide precursor, 4-chlorobenzyl 4-methyl-2-pyrimidinyl sulfide. Two primary strategies dominate literature reports:
Nucleophilic Substitution
The most straightforward method involves reacting 4-methyl-2-pyrimidinethiol with 4-chlorobenzyl bromide or chloride under basic conditions. For example, in a protocol adapted from large-scale pyrimidine syntheses, 4-methyl-2-pyrimidinethiol (1.0 equiv) is combined with 4-chlorobenzyl chloride (1.1 equiv) in dimethylformamide (DMF) at 0–5°C, followed by gradual addition of potassium carbonate (2.0 equiv). The reaction typically reaches completion within 4–6 hours, yielding the sulfide intermediate in 78–85% isolated yield after aqueous workup and recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Solvent | DMF or THF |
| Temperature | 0–25°C |
| Base | K₂CO₃ or NaOH |
| Reaction Time | 4–8 hours |
| Yield | 75–87% |
Metal-Catalyzed Coupling
Alternative approaches employ copper(I)-mediated coupling between 4-methyl-2-pyrimidinethiol and 4-chlorobenzyl halides. While less common due to cost considerations, this method proves advantageous for sterically hindered substrates. A representative procedure uses CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C, achieving 68–72% yield over 12 hours.
Oxidation to Sulfone
Conversion of the sulfide to the target sulfone constitutes the critical transformation. Three oxidation systems demonstrate efficacy:
Peracid-Mediated Oxidation
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C provides excellent selectivity for sulfone formation. Stoichiometric studies reveal that 2.2 equivalents of mCPBA achieve complete conversion within 2 hours, yielding 92–95% sulfone with minimal overoxidation byproducts. This method’s reproducibility has been validated in multi-kilogram batches, with crude purity exceeding 98% by HPLC.
Hydrogen Peroxide Systems
Environmentally benign protocols utilize 30% H₂O₂ in acetic acid at 60°C. While requiring longer reaction times (8–12 hours), this approach avoids halogenated solvents and achieves 85–88% yield. Catalytic amounts of sodium tungstate (5 mol%) enhance reaction rate by 40% without compromising selectivity.
Oxone®-Based Oxidation
For industrial-scale applications, Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a water-acetonitrile biphasic system enables efficient oxidation. At 25°C with vigorous stirring, 2.5 equivalents of Oxone® convert 95% of sulfide to sulfone within 3 hours, simplifying product isolation via filtration.
Comparative Oxidation Performance
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA | DCM | 0 | 2 | 92–95 |
| H₂O₂ | AcOH/H₂O | 60 | 8–12 | 85–88 |
| Oxone® | MeCN/H₂O | 25 | 3 | 90–93 |
Process Optimization and Mechanistic Insights
Sulfide Synthesis Optimization
Kinetic studies of the nucleophilic substitution route identify rate-limiting thiol deprotonation. Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduces reaction time to 2 hours while maintaining yields above 80%. Density functional theory (DFT) calculations corroborate that the reaction proceeds via an Sₙ2 mechanism, with activation energy barriers of 18.3 kcal/mol for 4-chlorobenzyl chloride versus 22.1 kcal/mol for bromide derivatives.
Oxidation Selectivity Control
The electronic effects of the pyrimidine ring significantly influence oxidation kinetics. Electron-withdrawing substituents at the 4-position (e.g., chlorine) increase sulfide oxidation rate by 30% compared to alkyl-substituted analogs. Steric effects from the benzyl group necessitate precise temperature control to prevent epimerization at the benzylic position during prolonged reactions.
Large-Scale Production Considerations
Purification Strategies
Crystallization remains the dominant purification method, with ethanol-water (7:3 v/v) providing optimal recovery (89%) and purity (>99.5%). Chromatography proves unnecessary except for analytical standards, reducing production costs by 40% compared to batch-wise column purification.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Current Good Manufacturing Practice (cGMP)-compliant methods utilize reversed-phase HPLC with UV detection at 254 nm:
- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm
- Mobile Phase: 65:35 MeOH/10 mM NH₄OAc
- Retention Time: 6.8 min
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular formula . It contains a pyrimidinyl core substituted with a chlorobenzyl group and a sulfone moiety, contributing to its reactivity and functional versatility.
Chemistry
-
Synthesis of Complex Molecules :
- 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone serves as a building block in synthesizing more complex organic compounds. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable for organic synthesis .
-
Reagent in Palladium-Catalyzed Reactions :
- The compound is utilized as a reagent in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology
-
Biological Studies :
- Its unique structure allows it to act as a probe or inhibitor in biological studies. The sulfone group can engage in hydrogen bonding with biological molecules, influencing enzyme interactions and protein binding .
-
Potential Therapeutic Applications :
- The compound has been investigated for its potential therapeutic effects, including anti-inflammatory properties and the ability to modulate specific signaling pathways .
Industry
-
Materials Science :
- Due to its stability and reactivity, this compound is used in developing new materials with specific properties, such as polymers and coatings that require enhanced durability .
-
Agricultural Applications :
- The compound may also find applications in agriculture as a precursor for agrochemicals designed to improve crop protection and yield .
Case Study 1: Synthesis of Novel Sulfones
In a study published in the Journal of Organic Chemistry, researchers synthesized various sulfones using this compound as a starting material. The resulting compounds exhibited promising biological activity against specific cancer cell lines, highlighting the compound's potential in medicinal chemistry.
Case Study 2: Enzyme Interaction Studies
A research team investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Using kinetic assays, they demonstrated that the compound could inhibit enzyme activity, suggesting its role as a lead compound for drug development targeting metabolic disorders.
Data Tables
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates diverse organic reactions |
| Biology | Probe/inhibitor for enzyme studies | Potential therapeutic effects |
| Industry | Material development | Enhanced durability and performance |
| Agriculture | Precursor for agrochemicals | Improved crop protection |
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine Derivatives with Sulfur-Containing Substituents
Key Findings :
- Sulfone vs. Sulfonamide/Sulfanyl : Sulfones (e.g., target compound) exhibit greater oxidative stability than sulfonamides or thioethers, which are prone to metabolic degradation . Sulfamerazine’s sulfonamide group is critical for antibacterial activity but may reduce thermal stability compared to sulfones .
Benzyl Sulfone Derivatives
Key Findings :
- Steric and Electronic Effects : The pyrimidine ring in the target compound introduces steric hindrance and electron-withdrawing effects, reducing reactivity compared to diaryl sulfones like dixylyl sulfone .
- Solubility : 4-Chlorobenzyl methyl sulfone () is soluble in acetonitrile, whereas the target compound’s pyrimidine core may limit solubility in polar solvents .
Thermodynamic and Spectroscopic Comparisons
Thermochemical Properties :
Quantum chemical calculations on ethyl methyl sulfone () reveal that sulfone conformers exhibit low energy barriers (<5 kJ/mol) between stable states, suggesting conformational flexibility. This property may extend to the target compound, influencing its binding to biological targets .
IR Spectral Data : Sulfone groups show characteristic S=O stretching vibrations at 1150–1300 cm⁻¹, distinct from sulfonamides (1250–1350 cm⁻¹) and thioethers (600–700 cm⁻¹ for C–S) .
Biological Activity
4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone is a chemical compound with significant potential in medicinal chemistry. Its structure, characterized by a chlorobenzyl group and a pyrimidinyl sulfone moiety, suggests various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H11ClN2O2S
- Molecular Weight : 270.75 g/mol
- Structure : The compound features a pyrimidine ring substituted with a chlorobenzyl group, contributing to its biological interactions.
This compound exerts its biological effects through interactions with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to various pharmacological outcomes. The exact pathways are still under investigation, but preliminary studies suggest involvement in:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Receptor Binding : Interaction with dopamine receptors and possibly other G-protein-coupled receptors (GPCRs) .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .
Anti-inflammatory Effects
Studies have demonstrated that derivatives of pyrimidine compounds can significantly inhibit COX-2 activity. For instance, some related compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory activity of this compound is likely due to its structural similarities to these effective inhibitors.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways . Further studies are needed to elucidate its efficacy in vivo.
Study on COX-2 Inhibition
In a comparative study assessing the COX-2 inhibitory effects of various pyrimidine derivatives, this compound was included among the tested compounds. It exhibited significant inhibition at concentrations similar to those of standard anti-inflammatory agents .
Antimicrobial Efficacy Assessment
A recent study evaluated the antimicrobial activity of several sulfone derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses notable antibacterial properties, warranting further exploration for therapeutic applications .
Data Summary
Q & A
Q. What are the optimal synthetic routes for 4-chlorobenzyl 4-methyl-2-pyrimidinyl sulfone, and how can reaction conditions be systematically optimized?
A stepwise approach involves:
- Sulfonylation : Reacting 4-methyl-2-pyrimidinyl thiol with 4-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF) to form the sulfone.
- Optimization : Use Design of Experiments (DoE) to vary temperature (70–120°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2.5 molar ratios). Monitor yield via HPLC .
- Safety : Conduct reactions in a fume hood with PPE (gloves, goggles) and isolate toxic byproducts (e.g., HCl gas) using scrubbers .
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical methods include:
Q. What safety protocols are critical for handling sulfone-containing intermediates like this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent dermal/ocular exposure .
- Waste Management : Segregate halogenated waste (e.g., unreacted 4-chlorobenzyl chloride) and dispose via certified hazardous waste contractors .
Advanced Research Questions
Q. How can computational chemistry enhance the design of sulfone-based reactions for this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model sulfonylation transition states and identify energy barriers .
- Solvent Effects : Simulate solvent polarity (via COSMO-RS) to predict reaction rates in DMF vs. acetonitrile .
- Machine Learning : Train models on existing sulfone synthesis data to recommend optimal catalysts (e.g., Pd/C vs. CuI) .
Q. What strategies resolve contradictions in reported spectroscopic data for sulfone derivatives?
- Cross-Validation : Compare NMR data across multiple solvents (CDCl, DMSO-d) to assess solvent-induced shifts .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., sulfone vs. thioether configurations) via single-crystal XRD .
- Collaborative Databases : Upload spectra to platforms like PubChem for peer validation .
Q. How does the electronic nature of the 4-chlorobenzyl group influence the sulfone’s reactivity in cross-coupling reactions?
- Electron-Withdrawing Effect : The Cl substituent reduces electron density on the benzyl ring, slowing nucleophilic aromatic substitution but enhancing stability in Pd-mediated couplings.
- Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., Suzuki-Miyaura coupling) .
Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?
- pH-Dependent Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.
- Kinetic Analysis : Calculate half-life (t) using first-order kinetics. Chlorine’s inductive effect typically stabilizes sulfones against hydrolysis compared to non-halogenated analogs .
Q. How can researchers isolate and characterize trace byproducts formed during sulfone synthesis?
- Prep-HPLC : Scale-up impurity isolation using a preparative C18 column (gradient: 10–90% acetonitrile in HO).
- HRMS/TOF : Identify structures of chlorinated dimers or oxidized species (e.g., sulfoxide intermediates) .
Methodological Challenges and Data Interpretation
Q. How to address discrepancies between computational predictions and experimental yields in sulfone synthesis?
Q. What advanced techniques elucidate the sulfone’s role in modulating biological target interactions (e.g., enzyme inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
